molecular formula C15H14FN5O B7584056 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile

3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile

Cat. No. B7584056
M. Wt: 299.30 g/mol
InChI Key: OCBGAOGXPIDYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile, also known as FP-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is crucial for the regulation of the cell cycle and apoptosis, and its disruption has been implicated in the development and progression of various cancers.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile involves the disruption of the p53-MDM2 interaction. MDM2 is a negative regulator of p53 that promotes its degradation and inhibits its transcriptional activity. 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile binds to the hydrophobic pocket on MDM2 that interacts with p53, thereby preventing the formation of the p53-MDM2 complex. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile have been extensively studied in preclinical models. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile has been shown to inhibit tumor growth and metastasis in animal models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile is its specificity towards the p53-MDM2 interaction. This makes it a promising candidate for the development of targeted cancer therapies. However, its efficacy may be limited by the development of drug resistance and off-target effects. In addition, the synthesis of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile is complex and may require specialized equipment and expertise.

Future Directions

There are several future directions for the development of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile and related compounds. One potential avenue is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response of cancer cells to 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile. Finally, the combination of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile with other cancer therapies, such as chemotherapy and radiation therapy, may enhance its efficacy and overcome drug resistance.

Synthesis Methods

The synthesis of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile involves a multi-step process that starts with the reaction of 4-(1-methylpyrazol-4-yl)-3-oxopiperazine with 3-fluoro-4-nitrobenzonitrile in the presence of a base. This reaction yields the intermediate compound, which is then reduced to 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile using a reducing agent such as sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

The development of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile has opened up new avenues for the treatment of cancer. The inhibition of the p53-MDM2 interaction by 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This has been demonstrated in various preclinical studies using different cancer cell lines and animal models.

properties

IUPAC Name

3-fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c1-19-9-12(8-18-19)21-5-4-20(10-15(21)22)14-3-2-11(7-17)6-13(14)16/h2-3,6,8-9H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBGAOGXPIDYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.